4-amino-N-(3-chlorophenyl)benzamide synthesis protocol
4-amino-N-(3-chlorophenyl)benzamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-amino-N-(3-chlorophenyl)benzamide
This guide provides a comprehensive, field-proven protocol for the synthesis of 4-amino-N-(3-chlorophenyl)benzamide, a valuable chemical intermediate in pharmaceutical and materials science research. The narrative is structured to deliver not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Strategic Overview: A Two-Step Synthetic Approach
The synthesis of 4-amino-N-(3-chlorophenyl)benzamide is most effectively and reliably achieved through a two-step pathway. A direct acylation of 3-chloroaniline with 4-aminobenzoyl chloride is generally avoided due to the high reactivity and propensity of 4-aminobenzoyl chloride to self-polymerize.
The selected strategy involves:
-
Amide Bond Formation: Coupling of 3-chloroaniline with 4-nitrobenzoyl chloride to form the stable intermediate, N-(3-chlorophenyl)-4-nitrobenzamide. The nitro group serves as a robust protecting group for the amine and an activating group for the benzoyl moiety.
-
Nitro Group Reduction: Selective reduction of the nitro group on the intermediate to yield the final primary amine product, 4-amino-N-(3-chlorophenyl)benzamide.
This approach ensures high yields, simplifies purification, and utilizes readily available starting materials.[1]
Process Visualization & Workflow
The overall synthetic process is illustrated below, outlining the progression from starting materials to the final purified product.
Caption: High-level workflow for the synthesis of 4-amino-N-(3-chlorophenyl)benzamide.
Detailed Experimental Protocols
Part A: Synthesis of N-(3-chlorophenyl)-4-nitrobenzamide (Intermediate)
This step involves a nucleophilic acyl substitution, where the amine of 3-chloroaniline attacks the carbonyl carbon of 4-nitrobenzoyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct.[1]
Reaction Mechanism:
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
Materials:
-
3-Chloroaniline
-
4-Nitrobenzoyl chloride
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-chloroaniline (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
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In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled 3-chloroaniline solution over 15-20 minutes with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, N-(3-chlorophenyl)-4-nitrobenzamide, can be used in the next step without further purification or can be recrystallized from ethanol if desired.
Part B: Synthesis of 4-amino-N-(3-chlorophenyl)benzamide (Final Product)
The reduction of the aromatic nitro group is reliably achieved using tin(II) chloride dihydrate in an acidic alcoholic medium. This method is highly effective and generally provides clean conversion to the corresponding aniline.[2][3]
Materials:
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N-(3-chlorophenyl)-4-nitrobenzamide (crude from Part A)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend the crude N-(3-chlorophenyl)-4-nitrobenzamide (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Carefully add concentrated HCl to the mixture and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the acidic mixture by adding saturated NaHCO₃ solution until the pH is basic (pH ~8-9). This step is often exothermic and involves gas evolution; proceed with caution.
-
Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-amino-N-(3-chlorophenyl)benzamide.
Purification Protocol
Purification is critical to obtaining a final compound suitable for downstream applications. Recrystallization is often sufficient for this product.[4][5]
Method: Recrystallization
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Solvent Selection: A mixed solvent system of ethyl acetate and n-hexane is highly effective.
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Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
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Crystallization: Slowly add n-hexane to the hot solution until slight turbidity persists. Gently reheat until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data & Characterization
| Parameter | Step 1: Amidation | Step 2: Reduction | Purification |
| Reactant 1 | 3-Chloroaniline (1.0 eq) | N-(3-chlorophenyl)-4-nitrobenzamide (1.0 eq) | Crude Product |
| Reactant 2 | 4-Nitrobenzoyl chloride (1.05 eq) | SnCl₂·2H₂O (4.0-5.0 eq) | - |
| Solvent | Dichloromethane (DCM) | Ethanol (EtOH) | Ethyl Acetate / n-Hexane |
| Reaction Time | 4-6 hours | 2-4 hours | 2-4 hours |
| Temperature | 0 °C to Room Temp. | 70-80 °C (Reflux) | Room Temp. to 0 °C |
| Typical Yield | >90% (crude) | 80-90% (crude) | 75-85% (recrystallized) |
| Final Purity | - | - | >98% (by HPLC) |
Predicted Spectroscopic Data: While experimental data for the exact title compound is not readily available in public databases, the following predictions are based on the analysis of structurally similar compounds.[6][7]
| Technique | Predicted Observations |
| ¹H NMR (DMSO-d₆) | δ ~10.2 ppm (s, 1H, -NH- amide) ; δ 7.9-8.1 ppm (m, 1H, Ar-H); δ 7.6-7.8 ppm (d, 2H, Ar-H); δ 7.3-7.5 ppm (m, 2H, Ar-H); δ 7.1-7.2 ppm (m, 1H, Ar-H); δ ~6.6 ppm (d, 2H, Ar-H) ; δ ~5.9 ppm (s, br, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~165 ppm (C=O amide) ; δ ~152 ppm (C-NH₂) ; δ ~140 ppm (C-Cl); δ ~133 ppm (Ar-C); δ ~129 ppm (Ar-CH); δ ~123 ppm (Ar-CH); δ ~122 ppm (Ar-C); δ ~118 ppm (Ar-CH); δ ~113 ppm (Ar-CH) |
| IR (ATR) | ~3450, 3350 cm⁻¹ (N-H stretch, -NH₂) ; ~3300 cm⁻¹ (N-H stretch, amide) ; ~1640 cm⁻¹ (C=O stretch, amide I) ; ~1600, 1500 cm⁻¹ (C=C stretch, aromatic); ~780 cm⁻¹ (C-Cl stretch) |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₃H₁₁ClN₂O: 247.0638; found: ~247.1 |
Safety and Handling
All synthesis and purification steps must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
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3-Chloroaniline: Toxic and an irritant. Avoid inhalation and skin contact.
-
4-Nitrobenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with extreme care.
-
Pyridine/Triethylamine: Flammable and toxic. Use in a well-ventilated area.
-
Tin(II) chloride: Corrosive and harmful if swallowed.[3]
-
Hydrochloric Acid: Highly corrosive. Handle with extreme caution. The neutralization step with sodium bicarbonate should be performed slowly to control gas evolution and heat generation.
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- BenchChem. Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- BenchChem. Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide.
- BenchChem. Technical Whitepaper: 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- ChemicalBook. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis.
- MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide.
- Fisher Scientific.
- Oxford Lab Fine Chem.
- ResearchGate. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors.
- Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline.
- BenchChem. Spectral Data Analysis of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide.
- BenchChem. Technical Guide: Elucidation and Confirmation of 4-amino-N-(2-chlorophenyl)benzamide Structure.
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- 5. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
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